![molecular formula C17H14BrN3 B2545206 9-ブロモ-6-プロピル-6H-インドロ[2,3-b]キノキサリン CAS No. 424813-73-0](/img/structure/B2545206.png)

9-ブロモ-6-プロピル-6H-インドロ[2,3-b]キノキサリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

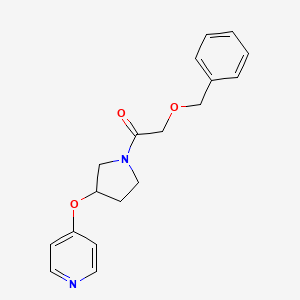

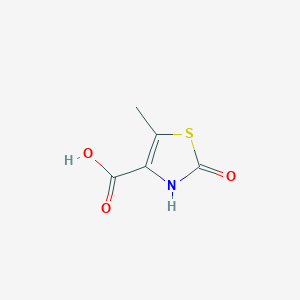

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C17H14BrN3 and its molecular weight is 340.224. The purity is usually 95%.

BenchChem offers high-quality 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- これらの化合物の作用機序は主にDNAインターカレーションに関与しています。 インターカレーション複合体(DNAと6H-インドロ[2,3-b]キノキサリン誘導体)の熱安定性は、その抗癌活性を理解するために重要です .

- 研究者は、潜在的な抗腫瘍剤として、新規の9-フルオロ-6H-インドロ[2,3-b]キノキサリン誘導体を合成しました。 これらの化合物は特定の位置に正電荷を特徴とし、そのin vitroでの抗腫瘍活性が評価されています .

- 6H-インドロ[2,3-b]キノキサリンを繰り返し単位として含むポリマーは、熱安定性が向上しています。 化合物中のよりかさ高い多環式芳香族炭化水素セグメントの存在が、この効果に寄与しています .

抗癌特性

高分子材料

作用機序

Target of Action

The primary target of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly interacts with DNA through a process known as intercalation .

Mode of Action

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, by intercalating between the nucleobases . This interaction disrupts vital processes for DNA replication .

Biochemical Pathways

The intercalation of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline into DNA disrupts the normal biochemical pathways of DNA replication . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis, which are common mechanisms of action for antiviral and antitumor agents .

Pharmacokinetics

The nature of the substituent and/or side chains on the compounds affects the stability of the drug-dna complex, which in turn affects the degree of pharmacological response .

Result of Action

The result of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of affected cells, contributing to its antiviral and antitumor effects .

Action Environment

The action of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . .

生化学分析

Biochemical Properties

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline plays a significant role in biochemical reactions, particularly through its interactions with DNA and proteins. The planar structure of this compound facilitates its intercalation into DNA, which is crucial for its biological activities such as cytotoxicity and antiviral effects . Additionally, 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline has shown binding affinity to various proteins, influencing their function and stability .

Cellular Effects

The effects of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline on cells are profound. It has been observed to exhibit potent anticancer activity against various human tumor cell lines . This compound influences cell function by intercalating into DNA, thereby disrupting essential processes like DNA replication and transcription . Furthermore, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This interaction stabilizes the DNA structure, preventing the progression of replication forks and transcription complexes . Additionally, this compound can inhibit or activate specific enzymes, further influencing gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline have been studied over time. It exhibits high stability and retains its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, toxic and adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its harmful effects .

Metabolic Pathways

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, impacting its biological activity and efficacy .

Subcellular Localization

The subcellular localization of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is influenced by targeting signals and post-translational modifications . It is primarily localized in the nucleus, where it exerts its effects on DNA and associated processes . This localization is crucial for its activity and function, as it allows the compound to directly interact with its molecular targets .

特性

IUPAC Name |

9-bromo-6-propylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZRFYGHDWCJQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976715 |

Source

|

| Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6120-42-9 |

Source

|

| Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)

![4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2545126.png)

![3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545136.png)

![N-(3-hydroxy-4,4-dimethylpentyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2545138.png)

![2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2545139.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide](/img/structure/B2545143.png)